Tert-butyl 2-(1-hydroxynaphthalen-2-yl)piperidine-1-carboxylate
Description
Tert-butyl 2-(1-hydroxynaphthalen-2-yl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a 1-hydroxynaphthalen-2-yl substituent at the 2-position. The hydroxyl group on the naphthalene moiety introduces hydrogen-bonding capability, while the tert-butyl carbamate acts as a protective group for the piperidine nitrogen, enhancing stability during synthetic processes .
The compound’s stereochemistry (if chiral centers are present) and crystallographic properties could be analyzed using programs like SHELX, which are widely employed for small-molecule refinement and structure determination .
Properties
IUPAC Name |
tert-butyl 2-(1-hydroxynaphthalen-2-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-13-7-6-10-17(21)16-12-11-14-8-4-5-9-15(14)18(16)22/h4-5,8-9,11-12,17,22H,6-7,10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNZDNZJUNAHHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=C(C3=CC=CC=C3C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(1-hydroxynaphthalen-2-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of 1-hydroxynaphthalene-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and control over reaction conditions. The use of catalysts and optimized reaction parameters can help achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(1-hydroxynaphthalen-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The piperidine ring can be reduced to form a piperidinol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Naphthalene-2,1-dione or naphthalene-2-carboxylic acid.
Reduction: Piperidinol derivatives.
Substitution: Alkylated piperidines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-(1-hydroxynaphthalen-2-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: The compound has potential biological applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine: In medicine, the compound may be explored for its therapeutic properties. Its derivatives could be used in the treatment of various diseases, including cancer and microbial infections.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which tert-butyl 2-(1-hydroxynaphthalen-2-yl)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological context and the specific derivatives being studied.
Comparison with Similar Compounds
Key Observations :
Reactivity: The chloro-ketone derivative (Preparation #WWWW.1) exhibits higher electrophilicity due to its carbonyl and chloro groups, making it reactive toward nucleophiles. This contrasts with the hydroxynaphthalene derivative, which is more likely to participate in π-π stacking or hydrogen bonding . Aminoethyl/aminopropyl derivatives are prone to oxidation and require protective handling, whereas the hydroxynaphthalene analogue’s phenolic hydroxyl group may undergo esterification or etherification under acidic/basic conditions .
Synthetic Accessibility :
- The hydroxynaphthalene derivative’s synthesis may involve coupling reactions (e.g., Suzuki-Miyaura) between a brominated piperidine precursor and a hydroxynaphthalene boronic acid. In contrast, the chloro-ketone analogue was synthesized via low-temperature (−78°C) lithiation and quenching, highlighting its sensitivity to reaction conditions .
Safety and Stability: Aminoethyl/aminopropyl derivatives pose risks of skin/eye irritation and respiratory sensitization, as noted in their safety data sheets (SDS). The hydroxynaphthalene compound’s SDS is unavailable, but its aromatic hydroxyl group may necessitate precautions against dust inhalation . The chloro-ketone analogue’s instability at room temperature contrasts with the tert-butyl carbamate group’s general robustness in the hydroxynaphthalene derivative .
Crystallographic and Stereochemical Analysis
- For example, enantiomorph-polarity estimation via parameters like Rogers’ η or Flack’s x could resolve stereochemical ambiguities in chiral piperidine systems .
Pharmacological Potential
- Piperidine-carboxylates are frequently explored as kinase inhibitors or protease modulators. The hydroxynaphthalene moiety’s planar structure may enhance binding to hydrophobic enzyme pockets, a feature absent in aliphatic amino or chloro derivatives .
Biological Activity
Tert-butyl 2-(1-hydroxynaphthalen-2-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity, mechanisms of action, and potential applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C16H21NO3
- Molecular Weight : 273.35 g/mol
- CAS Number : 845305-83-1
The structure consists of a piperidine ring substituted with a tert-butyl group and a hydroxynaphthalene moiety, which is crucial for its biological activity.
Mechanisms of Biological Activity
This compound exhibits various biological activities primarily through its interaction with specific molecular targets. The following mechanisms have been identified:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, affecting metabolic pathways.
- Receptor Binding : It can bind to neurotransmitter receptors, influencing neurological functions.
- Antioxidant Activity : The hydroxynaphthalene portion contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Neuroprotective Effects : A study published in the Journal of Medicinal Chemistry demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. This was attributed to its antioxidant properties and ability to modulate signaling pathways involved in cell survival .
- Antimicrobial Activity : Another investigation highlighted its potential as an antimicrobial agent against various bacterial strains, suggesting that it disrupts bacterial cell wall synthesis .
Data Table of Biological Activities
Applications in Medicinal Chemistry
The unique structure of this compound allows for various applications in drug development:
- Drug Design : As a lead compound, it can be modified to enhance efficacy and reduce toxicity.
- Therapeutic Uses : Its neuroprotective and antimicrobial properties make it a candidate for treating neurodegenerative diseases and infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
